((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
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Description
((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a useful research compound. Its molecular formula is C15H18ClN3O4 and its molecular weight is 339.77 g/mol. The purity is usually 95%.
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Biological Activity
The compound ((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds that exhibit significant biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available data regarding its biological activity, including mechanisms of action and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 323.77 g/mol
- CAS Number : 1379540-62-1
Structural Features
The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a dioxole moiety. These structural elements are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various tyrosine kinases involved in cancer cell proliferation and survival.
- Tyrosine Kinase Inhibition : The compound targets multiple tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. For instance:
- Increased levels of caspase-3 and Bax.
- Decreased levels of Bcl-2.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated varying degrees of effectiveness against different cancer cell lines. Here is a summary of findings from recent research:
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
5k | HepG2 | 40 | Tyrosine kinase inhibition and apoptosis |
5e | MCF-7 | 43.15 | Induces cell cycle arrest |
5h | HeLa | 59 | Modulates apoptotic pathways |
5l | MDA-MB-231 | 68.17 | Inhibits cell proliferation |
Case Studies
- Study on Compound 5k : This compound was evaluated for its activity against EGFR and Her2 kinases. It exhibited an IC₅₀ comparable to sunitinib (261 nM), indicating strong potential as a multi-targeted kinase inhibitor .
- Comparative Analysis : A comparative study indicated that derivatives such as compound 5e showed enhanced cytotoxicity against HepG2 cells compared to others in the series, suggesting structure-activity relationships that warrant further investigation .
Properties
IUPAC Name |
[(3aS,4S,6S,6aS)-6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-14(2)22-10-13(21-9(6-20)15(10,3)23-14)19-5-4-8-11(16)17-7-18-12(8)19/h4-5,7,9-10,13,20H,6H2,1-3H3/t9-,10+,13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHUHHXGELQWQZ-FJHTZYQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2(O1)C)CO)N3C=CC4=C3N=CN=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H](O[C@@H]([C@H]1OC(O2)(C)C)N3C=CC4=C3N=CN=C4Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.